Mitoquinone mesylate

描述

甲磺酸米托醌是一种合成辅酶Q10类似物,旨在靶向线粒体并发挥抗氧化作用。它是在20世纪90年代后期在新西兰首次开发的。 与辅酶Q10相比,该化合物具有显着提高的生物利用度和线粒体渗透性,使其成为各种医疗应用的有希望的候选药物 .

准备方法

合成路线和反应条件

甲磺酸米托醌是通过一个多步骤过程合成的,该过程涉及将醌部分与三苯基膦基团偶联。主要步骤包括:

醌中间体的合成: 这涉及将合适的先驱体氧化以形成醌结构。

三苯基膦基团的连接: 这是通过亲核取代反应实现的,其中醌中间体与三苯基膦反应。

工业生产方法

甲磺酸米托醌的工业生产涉及扩大合成路线,同时确保高纯度和高收率。这通常包括:

反应条件的优化: 温度、溶剂和反应时间都受到严格控制。

纯化过程: 采用重结晶和色谱等技术来获得高纯度的最终产品。

化学反应分析

Quinone Intermediate Formation

The quinone structure is generated via oxidation of a suitable precursor (e.g., ubiquinone). This step establishes the antioxidant component of the molecule, which later interacts with mitochondrial ROS.

TPP Group Attachment

The TPP group is introduced through a nucleophilic substitution reaction, where the quinone intermediate reacts with triphenylphosphine. This step enhances mitochondrial targeting due to the lipophilic cationic nature of TPP+, enabling accumulation in the mitochondrial matrix .

Types of Chemical Reactions

This compound participates in several reaction types, driven by its structural components:

| Reaction Type | Key Features | Mechanism |

|---|---|---|

| Oxidation | Converts quinone to hydroquinone | Reduction of quinone moiety |

| Reduction | Oxidizes hydroquinone back to quinone | Reversal of oxidation via mitochondrial electron transport chain |

| Substitution | Modifies TPP group | Nucleophilic attack by amines/thiols on the TPP moiety |

The quinone-hydroquinone redox cycle is critical for its antioxidant activity, allowing continuous ROS neutralization.

Oxidation

-

Reagents : Hydrogen peroxide, potassium permanganate

-

Conditions : Mild acidic/basic environments, controlled temperature

Reduction

-

Reagents : Sodium borohydride, lithium aluminum hydride

-

Conditions : Inert atmospheres (e.g., nitrogen), low temperatures

Substitution

-

Reagents : Nucleophiles (e.g., amines, thiols)

-

Conditions : Mild conditions (e.g., room temperature, polar aprotic solvents)

The TPP group’s reactivity in substitution reactions is influenced by its cationic nature, which directs nucleophilic attack .

Hydroquinone Derivatives

Formed via quinone reduction, these derivatives retain antioxidant activity until re-oxidized in the mitochondrial electron transport chain .

Substituted Quinones

Generated from TPP group modifications, these derivatives vary in stability and mitochondrial targeting efficiency depending on substituent chemistry .

Stability and Metabolic Considerations

-

Plasma Stability : this compound exhibits rapid absorption (plasma concentration peaks within 4–24 hours post-administration) .

-

Mitochondrial Accumulation : The TPP+ moiety enables 100–1000-fold accumulation in mitochondria compared to cytoplasmic levels, driven by the mitochondrial membrane potential .

-

Redox Cycling : The quinone-hydroquinone cycle allows sustained antioxidant activity, with regeneration via mitochondrial enzymes .

Comparison of Reaction Pathways

| Pathway | Key Driver | Outcome |

|---|---|---|

| Synthesis | TPP conjugation | Mitochondrial-targeted antioxidant |

| Antioxidant Cycle | Quinone-hydroquinone redox | Continuous ROS neutralization |

| Substitution | Nucleophilic attack | Modified TPP derivatives |

科学研究应用

Antiviral Activity Against SARS-CoV-2

Recent studies have demonstrated that MitoQ exhibits antiviral properties against SARS-CoV-2, the virus responsible for COVID-19. In vitro and in vivo experiments showed that MitoQ significantly reduced viral replication and exhibited anti-inflammatory effects through the Nrf2 pathway. These findings suggest that MitoQ could serve as a post-exposure prophylactic treatment for COVID-19, especially in light of the ongoing pandemic and evolving variants .

Neuroprotection in Alzheimer’s Disease

MitoQ has been investigated for its neuroprotective effects in Alzheimer's disease models. It has been shown to reduce oxidative damage, improve mitochondrial function, and enhance cognitive performance in aged mice. Specifically, MitoQ administration led to decreased levels of amyloid-beta peptides and mitigated synaptic loss, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Muscle Preservation in Aging

A study focusing on age-related muscle atrophy found that long-term administration of MitoQ improved muscle mass and function in older mice. By addressing mitochondrial redox changes associated with aging, MitoQ treatment helped preserve muscle integrity and counteract sarcopenia, suggesting its applicability in geriatric medicine .

Sepsis-Induced Diaphragm Dysfunction

MitoQ has shown promise in treating diaphragm dysfunction related to sepsis, a condition that significantly contributes to respiratory failure in critically ill patients. In mouse models, MitoQ administration preserved diaphragm force generation and mitochondrial function during sepsis, indicating its potential role as a therapeutic agent in critical care settings .

HIV-Associated Mitochondrial Dysfunction

In preclinical models of HIV infection, MitoQ was found to alleviate mitochondrial dysfunction associated with the disease. Treatment with MitoQ improved mitochondrial DNA ratios in end organs and reduced markers of neuroinflammation, suggesting its utility as a supportive therapy for patients with HIV-related complications .

Comprehensive Data Table

Case Studies

- COVID-19 Prophylaxis : A study conducted on K18-hACE2 mice demonstrated that MitoQ treatment significantly reduced viral load post-infection, showcasing its potential as an antiviral agent against COVID-19 variants.

- Alzheimer's Disease Model : In aged mice treated with MitoQ, researchers observed notable improvements in cognitive tests alongside reduced oxidative stress markers, supporting the hypothesis that mitochondrial targeting can ameliorate neurodegenerative processes.

- Sepsis Treatment : In experiments involving cecal ligation puncture models, administration of MitoQ resulted in preserved diaphragm force generation compared to untreated controls, highlighting its therapeutic benefits in critically ill patients.

作用机制

甲磺酸米托醌通过靶向线粒体发挥作用,在那里它充当抗氧化剂。该化合物的独特结构使其能够穿透线粒体膜并在细胞器内积累。 一旦进入线粒体,它通过中和活性氧(ROS)并防止对线粒体成分的氧化损伤来降低氧化应激 . 分子靶标包括参与电子传递链的线粒体膜和酶。

相似化合物的比较

类似化合物

依达拉奉: 另一种具有抗氧化特性的合成辅酶Q10类似物。

烟酰胺单核苷酸: 参与NAD+生物合成的化合物,具有潜在的抗衰老作用。

吡咯喹啉醌: 一种具有抗氧化和神经保护作用的氧化还原辅酶。

甲磺酸米托醌的独特性

甲磺酸米托醌因其增强的线粒体靶向性和生物利用度而脱颖而出,优于其他类似化合物。 其在线粒体中特异性积累并有效降低氧化应激的能力使其成为研究和治疗应用中一种独特而有价值的化合物 .

生物活性

Mitoquinone mesylate (Mito-MES) is a mitochondria-targeted antioxidant that has garnered attention for its potential therapeutic applications, particularly in the context of oxidative stress-related diseases and viral infections like COVID-19. This article delves into the biological activity of Mito-MES, highlighting its mechanisms of action, efficacy in various models, and implications for future research.

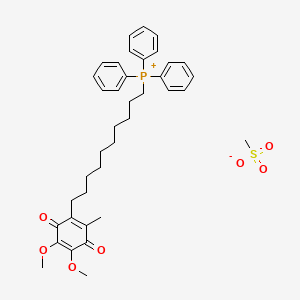

This compound is a derivative of coenzyme Q10, conjugated with triphenylphosphonium (TPP), which facilitates its accumulation in mitochondria. The chemical structure can be represented as:

The TPP moiety enhances the compound's ability to cross lipid membranes and accumulate in the negatively charged mitochondrial matrix, where it acts as a potent scavenger of reactive oxygen species (ROS) and mitigates oxidative stress .

Antiviral Activity

Recent studies have demonstrated that Mito-MES exhibits significant antiviral properties against SARS-CoV-2. In preclinical models, it has been shown to:

- Inhibit Viral Replication : Mito-MES reduced viral load and mitigated inflammation in lung epithelial cells infected with SARS-CoV-2. This effect is attributed to its ability to scavenge ROS and activate the Nrf2 pathway, which enhances host defense mechanisms .

- Reduce Inflammatory Cytokines : Treatment with Mito-MES led to a significant decrease in pro-inflammatory cytokines such as IL-6 and IL-1β in infected mice models. The reduction was observed as early as three days post-infection .

Table 1: Summary of Antiviral Effects of this compound

| Study | Model | Key Findings |

|---|---|---|

| hACE2-HEK293T cells | Potent antiviral activity against SARS-CoV-2 variants | |

| K18-hACE2 mice | Significant reduction in viral load and inflammatory markers |

Anti-inflammatory Effects

Mito-MES has also been investigated for its anti-inflammatory properties. In animal models, it demonstrated the ability to:

- Modulate Immune Response : By reducing levels of inflammatory mediators, Mito-MES may help alleviate symptoms associated with excessive immune responses during viral infections .

Effects on Mitochondrial Function

While Mito-MES is primarily recognized for its antioxidant properties, studies have shown mixed results regarding its impact on mitochondrial function:

- Oxidative Stress Reduction : In various disease models, Mito-MES has been effective in reducing oxidative damage and improving mitochondrial function .

- Skeletal Muscle Aging : A study assessing long-term administration in aging mice found no significant improvements in muscle mass or function despite expectations based on its antioxidant capabilities. This suggests that while it may reduce oxidative stress, it does not necessarily translate into functional benefits in all contexts .

Table 2: Impact of this compound on Mitochondrial Function

| Study | Parameter Assessed | Result |

|---|---|---|

| Muscle Mass | No significant change with treatment | |

| Oxidative Stress | Significant reduction in oxidative carbonylation |

Case Studies and Research Findings

- COVID-19 Research : A notable study highlighted the effectiveness of Mito-MES as a potential therapeutic agent against COVID-19. It demonstrated antiviral effects both in vitro and in vivo, suggesting its utility as a post-exposure prophylactic treatment .

- Neurodegenerative Diseases : Other research has indicated that Mito-MES can protect against neurodegeneration by reducing oxidative stress markers and improving mitochondrial function in models of Alzheimer's disease .

属性

IUPAC Name |

10-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H44O4P.CH4O3S/c1-29-33(35(39)37(41-3)36(40-2)34(29)38)27-19-8-6-4-5-7-9-20-28-42(30-21-13-10-14-22-30,31-23-15-11-16-24-31)32-25-17-12-18-26-32;1-5(2,3)4/h10-18,21-26H,4-9,19-20,27-28H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZFUVXPTPGOQT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H47O7PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00233573 | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845959-50-4 | |

| Record name | Mitoquinone mesylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0845959504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoquinone mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00233573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOQUINONE MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E01CG547T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Mitoquinone mesylate target mitochondria?

A1: this compound achieves its mitochondrial targeting through its lipophilic triphenylphosphonium (TPP+) cation. This cation is attracted to the negative membrane potential of mitochondria, leading to its accumulation within these organelles. [, ]

Q2: What is the primary mechanism of action of this compound once inside mitochondria?

A2: Once inside the mitochondria, this compound acts as a potent antioxidant. It scavenges reactive oxygen species (ROS), thereby protecting mitochondrial components from oxidative damage. [, , ]

Q3: What are the downstream effects of this compound’s antioxidant activity?

A3: By reducing mitochondrial ROS, this compound has been shown to:

- Improve mitochondrial respiration and ATP production. []

- Decrease inflammation by reducing pro-inflammatory cytokine release. [, ]

- Inhibit apoptosis by preventing mitochondrial membrane potential loss and cytochrome c release. [, ]

- Promote mitochondrial biogenesis and mitophagy, contributing to overall mitochondrial health. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C35H40O6P+ • CH3SO3−. It has a molecular weight of 647.7 g/mol.

Q5: What spectroscopic data is available for characterizing this compound?

A5: Researchers often utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound. Additionally, UV-Vis spectroscopy can be employed to study its redox properties. []

Q6: Has the stability of this compound been studied under various conditions?

A6: Yes, studies have investigated the stability of this compound under different conditions. For instance, research has shown that encapsulating this compound in beta-cyclodextrin can improve its stability and bioavailability. []

Q7: What in vitro models have been used to study the effects of this compound?

A7: Various cell lines have been used to investigate the effects of this compound. These include:

- C2C12 myotubes: To study muscle atrophy and mitochondrial dysfunction. []

- Murine brain microglia: To assess microglial-induced inflammation during viral infection. [, ]

- Trophoblast cells (BeWo): To investigate placental MGO accumulation and its impact on vascular function. []

Q8: What in vivo models have been employed to evaluate this compound's therapeutic potential?

A8: Several animal models have been used to assess the efficacy of this compound, including:

- Mouse models of allergic asthma: To study the impact of this compound on airway inflammation and hyperreactivity. []

- Transgenic mouse models of Alzheimer's disease: To investigate the neuroprotective effects of this compound. []

- Mouse models of liver fibrosis: To assess the ability of this compound to mitigate fibrosis and mitochondrial damage. []

- Mouse models of maternal cigarette smoke exposure: To study the potential of this compound in mitigating metabolic dysfunction and hepatic damage in offspring. []

Q9: Have any clinical trials been conducted with this compound?

A9: While preclinical studies have shown promising results, clinical trials investigating the efficacy and safety of this compound in humans are ongoing. Early results from a pilot trial assessing its potential as post-exposure prophylaxis against SARS-CoV-2 infection are available. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。